molecular formula C18H18N4O2S B4187632 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B4187632
M. Wt: 354.4 g/mol
InChI Key: HBEOBPRGNBCUAV-UHFFFAOYSA-N
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Description

This compound is a white crystalline solid with high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . For instance, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives have been synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the homoleptic complexes all adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the density of a similar compound is 1.2±0.1 g/cm3 . The compound has 6 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar 1,2,4-triazole derivatives have shown promising anticancer activities . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions for this compound and similar compounds could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-15-10-6-5-9-14(15)19-17(23)12-25-18-20-16(21-22-18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEOBPRGNBCUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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